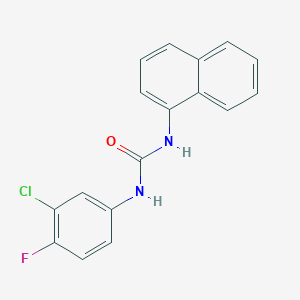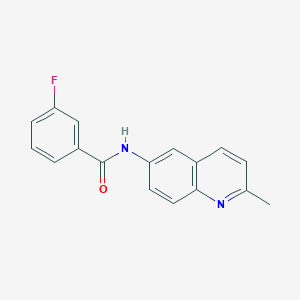
3-fluoro-N-(2-methyl-6-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on quinoline derivatives, including those substituted with fluorine, focuses on developing compounds with potential applications in medicinal chemistry due to their varied biological activities. These activities include antimicrobial, antiviral, and antitumor effects, as well as potential for imaging and sensor applications. The specific compound “3-fluoro-N-(2-methyl-6-quinolinyl)benzamide” belongs to this class of chemicals, which are studied for their diverse chemical and biological properties.
Synthesis Analysis
Synthesis of quinoline derivatives often involves palladium-catalyzed reactions, cyclocondensation, or modifications of existing quinoline structures to introduce fluorine atoms and other substituents. Techniques include N-methylation of precursors and reactions involving carbon-11 labeling for imaging applications (Matarrese et al., 2001). Another approach includes the PTSA-catalyzed cyclocondensation for synthesizing quinolin-4-ones (Politanskaya et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives reveal insights into their potential interactions with biological targets. Studies often involve X-ray crystallography to determine the arrangements of atoms and the geometry of the molecules, which can influence their biological activity and interaction with metal ions or proteins (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including heteroarylation and cyclization, to form complex structures. These reactions are often mediated by catalysts under specific conditions and can lead to the formation of compounds with significant biological activities. The introduction of fluorine can alter the chemical properties of these compounds, affecting their reactivity and interactions with biological targets (Xuan et al., 2022).
特性
IUPAC Name |
3-fluoro-N-(2-methylquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-5-6-12-10-15(7-8-16(12)19-11)20-17(21)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHUVVNJGCENDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


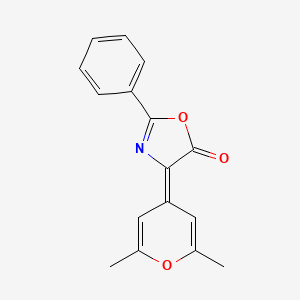
![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5651391.png)
![1-{4-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5651395.png)
![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)
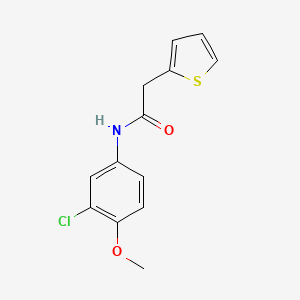

![7-fluoro-3-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)

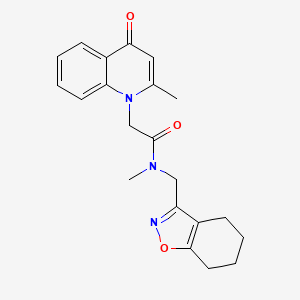
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B5651450.png)
![8-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5651458.png)
![2-(3,5-difluorobenzyl)-8-(2-methoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651462.png)
